molecular formula C14H18N2O3S B2775768 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide CAS No. 868230-84-6

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2775768
CAS No.: 868230-84-6
M. Wt: 294.37
InChI Key: JLQFYRXVVSKUBO-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 4,7-dimethoxybenzothiazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The final product is typically obtained through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pivalamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Corresponding substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is used as a building block in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promising results in inhibiting certain enzymes involved in disease pathways, making it a potential candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown anti-inflammatory and antimicrobial properties, which could be useful in the development of new drugs for treating infections and inflammatory diseases.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets in the body. The compound binds to the active site of certain enzymes, inhibiting their activity and thereby disrupting the biochemical pathways they are involved in. This inhibition can lead to the suppression of disease-related processes, such as inflammation or microbial growth. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes involved in the synthesis of prostaglandins and other inflammatory mediators.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
  • N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide

Comparison: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is unique due to the presence of the pivalamide group, which imparts specific chemical and biological properties to the compound. Compared to other benzothiazole derivatives, this compound exhibits enhanced stability and solubility, making it more suitable for certain applications. Additionally, the presence of the 4,7-dimethoxy groups on the benzothiazole ring enhances its biological activity, making it a more potent inhibitor of certain enzymes compared to its analogs.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-14(2,3)12(17)16-13-15-10-8(18-4)6-7-9(19-5)11(10)20-13/h6-7H,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQFYRXVVSKUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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